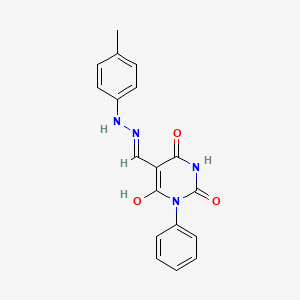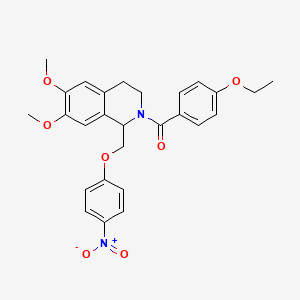![molecular formula C16H17FN6 B11210572 4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11210572.png)
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロ[3,4-d]ピリミジン類に属する化学化合物です。
2. 製法
合成経路と反応条件
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、以下の手順を伴います。
ピラゾロ[3,4-d]ピリミジン核の形成: これは、適切な前駆体を制御された条件下で環化することにより達成できます。
ピペラジン部分の導入: 4-フルオロフェニルピペラジンは、求核置換反応によって導入されます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を高めるために上記の合成経路を最適化する必要があります。 これには、高スループットスクリーニング技術、自動合成、精製プロセスを使用することが含まれており、スケーラビリティと費用対効果が確保されます .
3. 化学反応解析
反応の種類
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化誘導体を形成します。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合がありますが、置換反応によってさまざまな官能基を導入することができます .
4. 科学研究への応用
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、酵素阻害と受容体結合に関する研究に使用されます。
医学: 特定のキナーゼを阻害する能力のために、特に癌研究において、治療薬としての可能性が調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl group and the piperazine ring through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, base catalysts, and solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1-(4-fluorophenyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、キナーゼなどの特定の分子標的との相互作用を伴います。この化合物は酵素の活性部位に結合し、その活性を阻害し、その結果、下流のシグナル伝達経路に影響を与えます。 この阻害は、癌細胞の増殖抑制とアポトーシス誘導につながる可能性があります .
類似化合物との比較
類似化合物
- 4-[4-(4-メチルフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン
- 4-[4-(4-クロロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン
- 4-[4-(4-ブロモフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジン
独自性
4-[4-(4-フルオロフェニル)ピペラジン-1-イル]-1-メチル-1H-ピラゾロ[3,4-d]ピリミジンの独自性は、そのフッ素置換にあります。これは、その生物活性と薬物動態に大きく影響を与える可能性があります。 フッ素原子の存在は、特定の分子標的との相互作用を強化し、代謝安定性を向上させ、治療薬としての全体的な有効性を高める可能性があります .
特性
分子式 |
C16H17FN6 |
|---|---|
分子量 |
312.34 g/mol |
IUPAC名 |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H17FN6/c1-21-15-14(10-20-21)16(19-11-18-15)23-8-6-22(7-9-23)13-4-2-12(17)3-5-13/h2-5,10-11H,6-9H2,1H3 |
InChIキー |
FRNBAHGZXHWVRN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[trans-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)cyclohexyl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B11210490.png)



![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B11210512.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B11210520.png)
![5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11210527.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B11210529.png)
![N-(2,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210538.png)
![N-(4-fluorophenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11210544.png)
![7-[2-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11210549.png)
![N-(4-Acetylphenyl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-D]pyrimidin-5-YL}acetamide](/img/structure/B11210554.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B11210555.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11210559.png)
